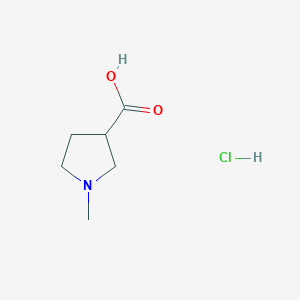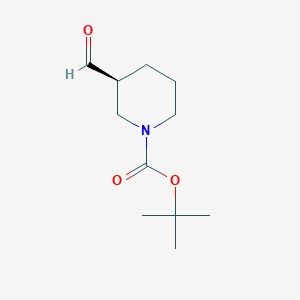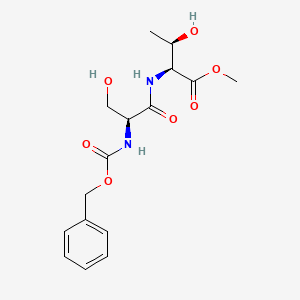
1-Methylpyrrolidine-3-carboxylic acid hydrochloride
Descripción general
Descripción
1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 50585-87-0. It has a molecular weight of 165.62 and its IUPAC name is 1-methyl-3-pyrrolidinecarboxylic acid hydrochloride . It is stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular formula of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride is C6H12ClNO2 . The SMILES string representation is CN1CCC(C(O)=O)C1 . The InChI code is 1S/C6H11NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H .
Physical And Chemical Properties Analysis
1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a solid at room temperature . Unfortunately, specific physical and chemical properties such as density, melting point, boiling point, etc., were not found in the retrieved data.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
- Scientific Field : Medicinal Chemistry .
- Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pyrrolidine in Ionic Liquids
- Scientific Field : Material Science .
- Application Summary : Pyrrolidine is used in the synthesis of pyrrolidine-based ionic liquids . Ionic liquids have a wide range of applications, including as electrolytes in batteries .
- Methods of Application : The specific methods of synthesizing pyrrolidine-based ionic liquids can vary, but generally involve the reaction of pyrrolidine with other compounds to form the ionic liquid .
- Results or Outcomes : The resulting ionic liquids can be used in a variety of applications. For example, they can be used as electrolytes in primary Li/CFx batteries .
Pyrrolidine in Breast Cancer Treatment
- Scientific Field : Oncology .
- Application Summary : Certain pyrrolidine derivatives, such as 3-R-methylpyrrolidine, have been found to promote a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .
- Methods of Application : The specific methods of application would depend on the specific drug formulation and treatment plan, but would generally involve the administration of the drug to patients with breast cancer .
- Results or Outcomes : The introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors .
Pyrrolidine in Ionic Liquids
- Scientific Field : Material Science .
- Application Summary : Pyrrolidine is used in the synthesis of pyrrolidine-based ionic liquids . Ionic liquids have a wide range of applications, including as electrolytes in batteries .
- Methods of Application : The specific methods of synthesizing pyrrolidine-based ionic liquids can vary, but generally involve the reaction of pyrrolidine with other compounds to form the ionic liquid .
- Results or Outcomes : The resulting ionic liquids can be used in a variety of applications. For example, they can be used as electrolytes in primary Li/CFx batteries .
Pyrrolidine in Breast Cancer Treatment
- Scientific Field : Oncology .
- Application Summary : Certain pyrrolidine derivatives, such as 3-R-methylpyrrolidine, have been found to promote a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .
- Methods of Application : The specific methods of application would depend on the specific drug formulation and treatment plan, but would generally involve the administration of the drug to patients with breast cancer .
- Results or Outcomes : The introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors .
Safety And Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-methylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWLEGORBDKYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-3-carboxylic acid hydrochloride | |
CAS RN |
50585-87-0 | |
| Record name | 1-methylpyrrolidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)










